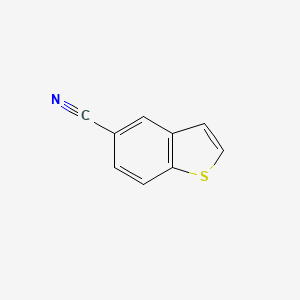

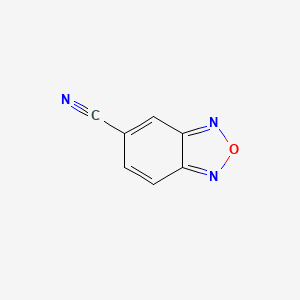

2,1,3-Benzoxadiazole-5-carbonitrile

概要

説明

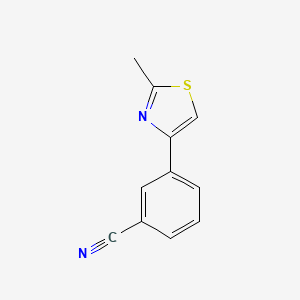

2,1,3-Benzoxadiazole-5-carbonitrile is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by a ring structure containing at least one atom other than carbon. The specific structure of 2,1,3-benzoxadiazole-5-carbonitrile includes a benzoxadiazole moiety and a nitrile group, which can serve as a versatile precursor for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 2,1,3-benzoxadiazole-5-carbonitrile can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starts with p-phenylenediamine and proceeds through a series of reactions including the use of triethyl orthoalkylates and hydrazine monohydrate, followed by refluxing in triethyl orthoalkylates . Another example is the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, which involves treating the cyanide with nitric oxide in basic methanol .

Molecular Structure Analysis

The molecular structure of compounds related to 2,1,3-benzoxadiazole-5-carbonitrile is confirmed through various spectroscopic methods. For example, the CN functional group in the synthesized triazenes is detected in both IR and 13C NMR spectra . X-ray analysis is also used to confirm the structure of certain derivatives . Theoretical calculations can be employed to understand the stability and tautomerism of the synthesized compounds, as seen in the study of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole .

Chemical Reactions Analysis

The chemical reactivity of 2,1,3-benzoxadiazole-5-carbonitrile derivatives includes a variety of reactions. For instance, the conversion of 4-anilinoquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles involves oxidative and nonoxidative C-N couplings . Another example is the four-component condensation reaction used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzoxadiazole-5-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications, such as antimicrobial agents . The stability of these compounds under acidic and basic conditions is also an important characteristic, as demonstrated by the acid/base stability of 3-oxo-1,2,3-oxadiazoles . Additionally, the fluorescence properties of certain derivatives, such as oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, have been studied for potential applications as fluorescent whitening agents .

科学的研究の応用

Application in Optoelectronics

- Summary of the Application: 2,1,3-Benzoxadiazole derivatives are used in the development of solution-processed small molecules for organic optoelectronics . These molecules have been applied in several optoelectronic technologies such as organic light emitting diodes, field-effect transistors, sensors, memory devices, and photovoltaic cells .

- Methods of Application or Experimental Procedures: The opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films were studied . The energy levels of the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) were determined by cyclic voltammetry .

- Results or Outcomes: These small molecules exhibited an absorption maximum at around 347 nm, as expected for electronic transitions of the π–π* type, an optical band gap of 2.74 eV, and strong PL emission located in the red region . The charge carrier mobility was assessed to be 9.64 × 10−5 cm2V−1s−1 .

Application in Fluorescence Analysis

- Summary of the Application: Benzoxadiazole is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes .

- Methods of Application or Experimental Procedures: The compound is used to label proteins or amino acids, which are then analyzed using fluorescence spectroscopy .

- Results or Outcomes: The use of benzoxadiazole as a fluorogenic reagent can improve the signal-to-noise ratio in analytical applications, as it reduces the intersection between the absorbed and emitted light bands .

Application in Organic Semiconductor Synthesis

- Summary of the Application: The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity .

- Methods of Application or Experimental Procedures: The compound is incorporated into the structure of organic semiconductors, enhancing their electron-accepting properties .

- Results or Outcomes: The incorporation of 2,1,3-benzoxadiazole into organic semiconductors can improve their performance, particularly in terms of their electron affinity .

Application in Photoluminescent Compounds

- Summary of the Application: 2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds .

- Methods of Application or Experimental Procedures: These compounds are incorporated into the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

- Results or Outcomes: Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Application in Chemical Synthesis

- Summary of the Application: 2,1,3-Benzoxadiazole-5-carbonitrile is used in chemical synthesis .

- Methods of Application or Experimental Procedures: The compound is used as a reagent in various chemical reactions .

- Results or Outcomes: The specific outcomes depend on the exact reactions being performed .

Safety And Hazards

The safety information for 2,1,3-Benzoxadiazole-5-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-carbonitrile | |

CAS RN |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)